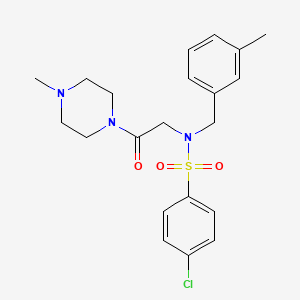![molecular formula C14H26N2O4S B7688925 N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylmethanesulfonamido)acetamide](/img/structure/B7688925.png)
N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylmethanesulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylmethanesulfonamido)acetamide, commonly known as CCMSA, is a chemical compound that has been extensively studied for its potential therapeutic properties. CCMSA belongs to the class of sulfonamide compounds, which are known to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of CCMSA is not fully understood. However, it is believed to exert its biological activities by inhibiting the activity of certain enzymes and proteins in the body. CCMSA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. CCMSA has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
CCMSA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. CCMSA has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, CCMSA has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
CCMSA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. CCMSA is also stable under a wide range of conditions, which makes it suitable for use in various assays. However, there are also some limitations to the use of CCMSA in lab experiments. CCMSA is highly lipophilic, which can make it difficult to dissolve in aqueous solutions. Additionally, CCMSA has been shown to exhibit some toxicity in animal models, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of CCMSA. One possible direction is the development of CCMSA derivatives with improved pharmacological properties. Another direction is the study of the molecular targets of CCMSA and the elucidation of its mechanism of action. Additionally, the potential use of CCMSA in the treatment of neurodegenerative diseases and cancer should be further investigated.
Synthesemethoden
CCMSA can be synthesized by reacting 2-chlorobenzyl chloride with cyclohexylamine in the presence of sodium bicarbonate. The resulting intermediate is then reacted with N-(methanesulfonyl)acetamide in the presence of triethylamine. The final product is obtained by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
CCMSA has been extensively studied for its potential therapeutic properties in various fields of research. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. CCMSA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4S/c1-21(18,19)16(12-6-3-2-4-7-12)11-14(17)15-10-13-8-5-9-20-13/h12-13H,2-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHSEVVZSMYPEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1CCCO1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7688904.png)

![2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]-N-(propan-2-yl)acetamide](/img/structure/B7688915.png)

